1-butyl-N-(3-ethoxybenzyl)-1H-tetraazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-N-(3-ethoxybenzyl)-1H-tetraazol-5-amine is a chemical compound with the molecular formula C14H21N5O. It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Vorbereitungsmethoden
The synthesis of 1-butyl-N-(3-ethoxybenzyl)-1H-tetraazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, under acidic or basic conditions.
Benzylation: The ethoxybenzyl group is introduced through benzylation reactions, often using benzyl halides in the presence of a base.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-butyl-N-(3-ethoxybenzyl)-1H-tetraazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-butyl-N-(3-ethoxybenzyl)-1H-tetraazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-butyl-N-(3-ethoxybenzyl)-1H-tetraazol-5-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-butyl-N-(3-ethoxybenzyl)-1H-tetraazol-5-amine can be compared with other similar compounds, such as:
1-butyl-N-(3-methoxybenzyl)-1H-tetrazol-5-amine: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1-butyl-N-(3-chlorobenzyl)-1H-tetrazol-5-amine: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.
1-butyl-N-(3-fluorobenzyl)-1H-tetrazol-5-amine: The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets.
Eigenschaften
Molekularformel |
C14H21N5O |
---|---|
Molekulargewicht |
275.35g/mol |
IUPAC-Name |
1-butyl-N-[(3-ethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C14H21N5O/c1-3-5-9-19-14(16-17-18-19)15-11-12-7-6-8-13(10-12)20-4-2/h6-8,10H,3-5,9,11H2,1-2H3,(H,15,16,18) |
InChI-Schlüssel |
FPPWYERGWHRANY-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC(=CC=C2)OCC |
Kanonische SMILES |
CCCCN1C(=NN=N1)NCC2=CC(=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.